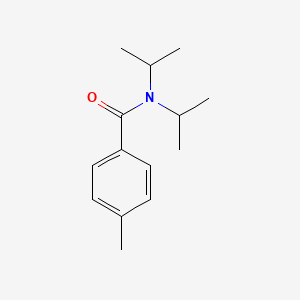

N,N-Diisopropyl-p-toluamide

Übersicht

Beschreibung

N,N-Diisopropyl-p-toluamide: is an organic compound with the molecular formula C₁₄H₂₁NO . It is a derivative of benzamide, where the amide nitrogen is substituted with two isopropyl groups and the benzene ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N,N-Diisopropyl-p-toluamide typically begins with and .

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N,N-Diisopropyl-p-toluamide can undergo oxidation reactions, particularly at the methyl group on the benzene ring, forming carboxylic acids.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-methylbenzoic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Insect Repellent Applications

Public Health and Safety

DEET is predominantly used in personal insect repellents to protect against mosquito bites, which can transmit diseases such as malaria, dengue fever, and Zika virus. The effectiveness of DEET in repelling mosquitoes has been well-documented. A study published in the Journal of the American Medical Association reported that formulations containing 30% DEET provided significant protection against mosquito bites for several hours .

Agricultural Use

In agriculture, DEET is employed to protect crops from insect infestations. Its application helps in minimizing damage caused by pests, thus enhancing crop yield and quality. Research indicates that DEET can be used in combination with other pesticides to improve efficacy against specific pest populations .

Case Study 1: Efficacy in Disease Prevention

A field study conducted in rural areas of Africa demonstrated that the use of DEET-containing repellents significantly reduced the incidence of malaria among children. The study involved over 1,000 participants who applied a 30% DEET formulation daily during peak mosquito activity periods. Results showed a reduction in malaria cases by approximately 50% compared to control groups not using repellents .

Case Study 2: Impact on Agricultural Practices

In a controlled trial assessing the impact of DEET on crop protection, researchers applied a formulation containing DEET on maize plants infested with aphids. The results indicated a 70% reduction in aphid populations within two weeks post-application, showcasing DEET's potential as an effective pest control agent in sustainable agriculture .

Toxicological Considerations

While DEET is generally recognized as safe when used according to label directions, there are documented cases of adverse reactions associated with its use. Reports indicate potential neurotoxic effects from high concentrations or prolonged exposure, particularly among vulnerable populations such as children and pets . Regulatory agencies like the EPA continue to monitor these effects to ensure public safety.

Wirkmechanismus

Molecular Targets and Pathways:

- The exact mechanism of action of N,N-Diisopropyl-p-toluamide is not fully understood. it is believed to interact with specific receptors or enzymes, modulating their activity.

- The compound may influence signaling pathways involved in inflammation and pain, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- Benzamide, N,N-diisopropyl-4-methyl-

- Benzamide, N,N-diisopropyl-4-chloro-

- Benzamide, N,N-diisopropyl-4-fluoro-

Uniqueness:

- N,N-Diisopropyl-p-toluamide is unique due to the presence of both isopropyl groups on the amide nitrogen and the methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications.

Biologische Aktivität

N,N-Diisopropyl-p-toluamide, commonly known as DEET , is a widely used insect repellent. Its primary application is in repelling biting pests, particularly mosquitoes. This article explores the biological activity of DEET, focusing on its mechanisms of action, toxicity, and metabolic pathways, supported by relevant case studies and research findings.

DEET functions primarily as an insect repellent through its effects on the olfactory receptors of insects. It disrupts the ability of insects to detect human scent, thereby reducing their likelihood of biting. The mechanism involves:

- Inhibition of Acetylcholinesterase (AChE) : Recent studies suggest that DEET acts as a weak inhibitor of AChE, which is crucial for neurotransmission in both insects and mammals. While DEET shows low potency in inhibiting AChE (IC50 values in the millimolar range), it can still affect neuronal excitability in insects .

- Octopaminergic System Interaction : DEET has been shown to activate octopamine receptors, leading to neuroexcitation in insects. This action may contribute to its efficacy as a repellent .

Toxicological Profile

The safety profile of DEET has been extensively studied, revealing both acute and chronic effects:

- Acute Toxicity : Studies indicate that high doses can lead to neurotoxic effects such as ataxia and seizures in animal models. For instance, dogs exposed to flea and tick sprays containing DEET exhibited symptoms like muscle tremors and restlessness .

- Chronic Toxicity : Long-term exposure studies have identified potential renal and hepatic effects. In rats, chronic exposure resulted in elevated liver and kidney weights, alongside behavioral changes indicative of neurological impairment .

Table 1: Summary of Toxicological Findings

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Dermal Toxicity | Dogs | 0.089 - 7.128 | Ataxia, seizures, muscle tremors |

| Subchronic Oral Toxicity | Rats | 750 | Hypoactivity, ataxia, decreased muscle tone |

| Chronic Toxicity | Rats | 100 | No carcinogenic effects; renal lesions observed |

| Reproductive Toxicity | Rats | 250 | NOEL established; no significant reproductive effects |

Metabolism

DEET is metabolized primarily by cytochrome P450 enzymes in humans. Key metabolites include:

- N,N-diethyl-m-hydroxymethylbenzamide (BALC)

- N-ethyl-m-toluamide (ET)

Studies show that approximately 10-14% of DEET is excreted unchanged in urine, while the majority is transformed into these metabolites . The principal enzymes involved are CYP2B6 and CYP2C19 .

Case Studies

Several case studies highlight both the therapeutic use and adverse reactions associated with DEET:

- Kidney Stones Association : A population-based study analyzed data from over 7,500 participants and found a positive correlation between DEET exposure and the prevalence of kidney stones. The odds ratio suggested increased risk with higher metabolite levels in urine .

- Hypersensitivity Reactions : Reports document cases where individuals developed severe skin reactions after extensive application of DEET. In one instance, an 8-year-old girl experienced seizures following dermal exposure .

- Pregnancy Safety : A randomized trial assessing DEET exposure during pregnancy found no significant adverse effects on fetal development or maternal health .

Eigenschaften

IUPAC Name |

4-methyl-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMNBKJQKYNCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219454 | |

| Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-52-6 | |

| Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006937526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions the effectiveness of various N-alkyl toluamides against mosquitoes, ticks, and chiggers. How does the structure of DEET (Benzamide, 4-methyl-N,N-bis(1-methylethyl)-) compare to the other effective compounds, and does this relate to its long-lasting repellent effect?

A1: DEET (Benzamide, 4-methyl-N,N-bis(1-methylethyl)-) shares structural similarities with the most effective compounds mentioned in the study []. It possesses the core structure of N,N-disubstituted toluamide. The study specifically highlights the meta and para isomers of N,N-diethyltoluamide as highly effective against mosquitoes, with long-lasting repellency (39 and 74 days respectively) []. DEET, with its para-substituted methyl group and N,N-diethyl substitution, aligns with these structural features.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.